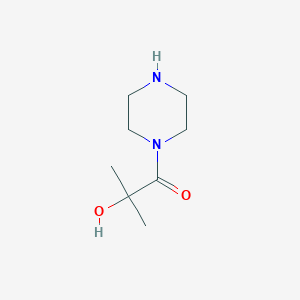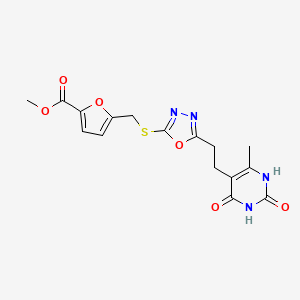![molecular formula C12H11BrN2O2 B2488396 Ethyl 3-[(4-bromophenyl)amino]-2-cyanoprop-2-enoate CAS No. 59747-00-1](/img/structure/B2488396.png)
Ethyl 3-[(4-bromophenyl)amino]-2-cyanoprop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of ethyl 3-[(4-bromophenyl)amino]-2-cyanoprop-2-enoate and similar compounds involves intricate chemical reactions. For example, the compound ethyl (2E)-3-amino-2-({[(4-benzoyl-1,5-diphenyl-1H-pyrazol-3-yl)carbonyl]amino}carbonothioyl)but-2-enoate was synthesized via reactions involving ammonium thiocyanate and characterized using various spectroscopic methods (İ. Koca et al., 2014). This highlights the complexity and the required precision in the synthesis of such compounds.
Molecular Structure Analysis
Molecular structure analysis reveals detailed insights into the compound's configuration. Ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate, a similar compound, shows the enamine tautomer predominates in the solid state, highlighting the significance of tautomerism in these compounds' structural behavior (James E. Johnson et al., 2006).
Chemical Reactions and Properties
Chemical reactions involving ethyl 3-[(4-bromophenyl)amino]-2-cyanoprop-2-enoate derivatives are diverse. For instance, ethyl (E)- and (Z)-3-aryl-3-chloro-2-cyanopropenoates react with 1,2-diamines to form imidazoles and imidazolines under different conditions, showcasing the compound's reactivity and potential for creating heterocyclic structures (J. Lönnqvist et al., 2002).
Physical Properties Analysis
The physical properties of such compounds often involve interactions that influence their crystalline packing. For example, ethyl (2Z)-2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate utilizes rare N⋯π and O⋯π interactions in its crystal packing, indicating the importance of non-covalent interactions in determining the physical properties of these compounds (Zhenfeng Zhang et al., 2011).
Chemical Properties Analysis
The chemical properties of ethyl 3-[(4-bromophenyl)amino]-2-cyanoprop-2-enoate derivatives are characterized by their reactivity towards various reagents. The reaction of ethyl 2-azidopropenoate with nucleophiles, for example, demonstrates the versatility and reactivity of the compound's functional groups, leading to the formation of derivatives with different substituents (Masa-aki Kakimoto et al., 1982).
Scientific Research Applications
Crystal Packing and Non-Hydrogen Bonding Interactions
Ethyl 3-[(4-bromophenyl)amino]-2-cyanoprop-2-enoate and related compounds are utilized in crystal engineering to explore non-traditional bonding interactions. Studies have revealed the occurrence of rare N⋯π and O⋯π interactions, in addition to C–H⋯N and C–H⋯O hydrogen bonds, facilitating unique crystal packing structures. These findings underscore the significance of non-hydrogen bonding interactions like C⋯π in molecular assembly, highlighting their rarity and the role of electrostatic interactions in these processes (Zhenfeng Zhang et al., 2011); (Zhenfeng Zhang et al., 2012).
Synthesis and Antimicrobial Activity
The compound has served as a precursor in the synthesis of various bioactive molecules, including thio-substituted ethyl nicotinate derivatives, thieno[2,3-b]pyridines, and pyridothienopyrimidines. These synthesized compounds have been evaluated for their antimicrobial activities, demonstrating the compound's role in developing potential therapeutic agents (M. Gad-Elkareem et al., 2011).
Unnatural α-Amino Acid Derivatives Synthesis
In the realm of organic synthesis, this compound has been utilized in the preparation of highly substituted unnatural α-amino esters. Through a Pd(II)-catalyzed three-component coupling process, researchers have achieved regiocontrolled and diastereoselective synthesis, further expanding the utility of this compound in synthesizing complex molecular architectures (C. D. Hopkins & H. Malinakova, 2007).
Synthesis of Psychotropic and Anticancer Agents
Furthermore, ethyl 3-[(4-bromophenyl)amino]-2-cyanoprop-2-enoate has been implicated in the synthesis of psychotropic substances and potential anticancer agents. Its conversion into compounds with significant biological activity showcases its versatility as a chemical precursor in pharmaceutical research (N. P. Grigoryan et al., 2011).
Advanced Material Synthesis
The compound's applications extend into materials science, where it contributes to the synthesis of Schiff base compounds with potential optical nonlinear properties. Such studies are crucial for developing new materials with specific photonic applications, highlighting the compound's role beyond biological systems (Hasanain A. Abdullmajed et al., 2021).
Future Directions
While specific future directions for Ethyl 3-[(4-bromophenyl)amino]-2-cyanoprop-2-enoate are not available, research into similar compounds like pyrazoline derivatives has shown potential in various biological and pharmacological activities . This suggests that Ethyl 3-[(4-bromophenyl)amino]-2-cyanoprop-2-enoate could also have potential applications in these areas.
properties
IUPAC Name |
ethyl (E)-3-(4-bromoanilino)-2-cyanoprop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2O2/c1-2-17-12(16)9(7-14)8-15-11-5-3-10(13)4-6-11/h3-6,8,15H,2H2,1H3/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CERDTJDPHMXSTI-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNC1=CC=C(C=C1)Br)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C/NC1=CC=C(C=C1)Br)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-[(4-bromophenyl)amino]-2-cyanoprop-2-enoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-chlorophenyl)-3-ethyl[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2488316.png)



![Tert-butyl 4-[4-[(prop-2-enoylamino)methyl]oxan-4-yl]piperidine-1-carboxylate](/img/structure/B2488323.png)
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,5-dimethoxybenzenesulfonamide](/img/structure/B2488325.png)
![6-(4-Ethylphenyl)-3-((4-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2488326.png)

![4-phenethylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione](/img/structure/B2488329.png)
![2-(2,4-dichlorophenoxy)-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)propanamide](/img/structure/B2488330.png)
![N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclobutanecarboxamide](/img/structure/B2488331.png)

